

Theoretical properties of 5-chloro-6-nitro-1H-indole

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Compound of Interest

Compound Name: 5-chloro-6-nitro-1H-indole

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An In-Depth Technical Guide to the Theoretical Properties of **5-Chloro-6-nitro-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

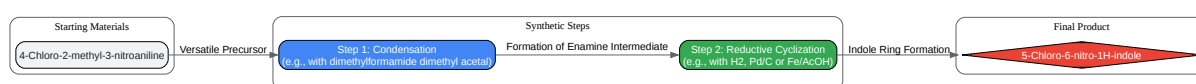
Abstract

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of substituents onto the indole scaffold allows for the fine-tuning of its physicochemical and electronic properties, thereby modulating biological activity. This guide provides a comprehensive theoretical analysis of **5-chloro-6-nitro-1H-indole**, a halogenated nitroindole with significant potential in drug discovery. By leveraging quantum chemical calculations and established spectroscopic principles, we will elucidate the molecule's electronic structure, predict its reactivity, and explore its potential as a pharmacologically active agent. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of this promising heterocyclic compound.

Molecular Architecture and Synthetic Strategy

The **5-chloro-6-nitro-1H-indole** scaffold combines the electron-rich pyrrole ring, characteristic of indoles, with two powerful electron-withdrawing groups on the benzene moiety. The chlorine atom at the C5 position and the nitro group at the C6 position profoundly influence the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.

The synthesis of substituted indoles can be approached through various classical methods, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. A plausible and efficient route for **5-chloro-6-nitro-1H-indole** would likely involve the nitration of a pre-existing 5-chloroindole derivative or the cyclization of a suitably substituted precursor, such as a substituted nitrotoluene. The Leimgruber-Batcho synthesis, known for its versatility and high yields, provides a robust framework for this process.



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Caption: Generalized Leimgruber-Batcho workflow for indole synthesis.

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structural elucidation. While experimental data for the title compound is scarce, a robust theoretical profile can be constructed based on the known effects of its constituent functional groups on related indole scaffolds.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chloro and nitro groups significantly deshields the protons and carbons of the benzene ring.

- ¹H NMR: The N-H proton is expected to appear as a broad singlet in the downfield region (δ 10.0-12.0 ppm).^[1] The protons on the benzene ring (H4 and H7) will be singlets due to the substitution pattern, with chemical shifts influenced by the strong deshielding from the adjacent nitro and chloro groups. The pyrrole ring protons, H2 and H3, will appear around δ 7.2-7.5 and δ 6.5-6.8 ppm, respectively.^[1]

- ^{13}C NMR: The carbon atoms attached to the electron-withdrawing groups (C5 and C6) will be significantly deshielded. The C6 carbon, bonded to the nitro group, is expected to have the most downfield shift in the aromatic region. The pyrrole ring carbons, C2 and C3, are predicted to resonate around δ 125-130 ppm and δ 100-105 ppm, respectively.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by distinct vibrational frequencies corresponding to the molecule's functional groups.

- N-H Stretch: A sharp peak around $3300\text{-}3400\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Multiple weak bands above 3000 cm^{-1} .
- N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around $1500\text{-}1550\text{ cm}^{-1}$ and a symmetric stretch around $1300\text{-}1350\text{ cm}^{-1}$.
- C=C Aromatic Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretch: A band in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$.

Table 1: Predicted Spectroscopic Data for 5-Chloro-6-nitro-1H-indole

Technique	Feature	Predicted Value/Region	Rationale
^1H NMR	$\delta(\text{N-H})$	10.0 - 12.0 ppm	Acidic proton on nitrogen heteroatom. [1]
$\delta(\text{H4, H7})$	7.5 - 8.5 ppm	Deshielded by adjacent EWGs.	
$\delta(\text{H2, H3})$	6.5 - 7.5 ppm	Characteristic pyrrole ring protons. [1]	
^{13}C NMR	$\delta(\text{C6})$	>140 ppm	
$\delta(\text{C5})$	~125-130 ppm	Attached to electronegative Cl atom.	Directly attached to highly withdrawing NO_2 group.
$\delta(\text{C2, C3})$	125-130, 100-105 ppm	Typical indole pyrrole ring carbons. [1]	
IR	$\nu(\text{N-H})$	3300 - 3400 cm^{-1}	
$\nu(\text{N-O})$	1500-1550, 1300-1350 cm^{-1}	Asymmetric and symmetric stretching of the nitro group.	Molecular ion peak based on the molecular formula $\text{C}_8\text{H}_5\text{ClN}_2\text{O}_2$.
Mass Spec	$[\text{M}]^+$	~196.0 m/z (for ^{35}Cl)	

Quantum Chemical Insights into Reactivity

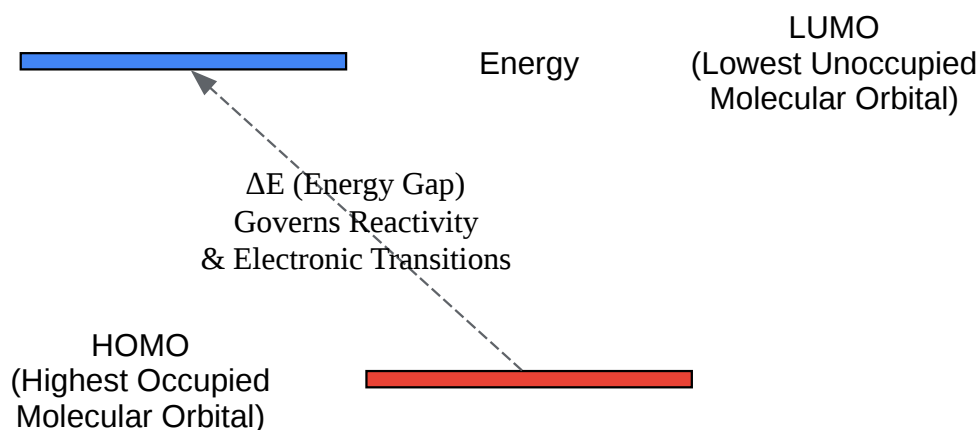
To move beyond qualitative predictions, we employ quantum chemical calculations, typically using Density Functional Theory (DFT), to model the electronic landscape of the molecule.

These calculations provide quantitative metrics that are fundamental to understanding chemical reactivity and stability.[4][5]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

- **HOMO-LUMO Energy Gap (ΔE):** The energy difference between these orbitals ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For **5-chloro-6-nitro-1H-indole**, the strong electron-withdrawing groups are expected to lower the energies of both orbitals, but particularly the LUMO, resulting in a relatively small energy gap. This suggests a molecule that is electronically active and potentially reactive.[6][7]
- **Orbital Distribution:** The HOMO is predicted to be primarily distributed over the indole ring system, particularly the electron-rich pyrrole moiety, which is the typical site for electrophilic attack. In contrast, the LUMO is expected to be heavily localized on the nitro group and the adjacent benzene ring carbons.[6][7] This distribution signifies that the molecule will act as a nucleophile at the pyrrole ring and as an electrophile at the nitro-substituted benzene ring.



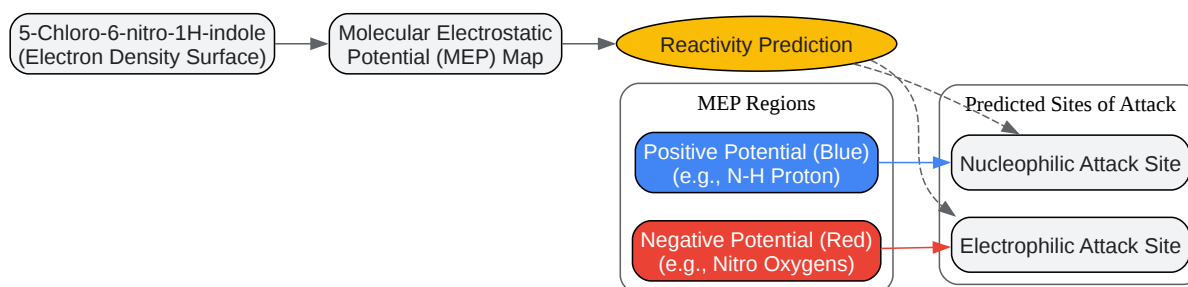
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Caption: Frontier Molecular Orbitals (HOMO & LUMO) and the energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded diagram that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to intermolecular interactions and reactivity.

- **Electron-Rich Regions (Red/Yellow):** These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. For **5-chloro-6-nitro-1H-indole**, the most negative potential will be localized on the oxygen atoms of the nitro group.
- **Electron-Poor Regions (Blue/Green):** These areas have positive electrostatic potential and are targets for nucleophilic attack. The most positive region is expected around the N-H proton of the pyrrole ring, highlighting its acidic character. The carbons of the benzene ring, particularly C6, will also be electron-deficient due to the influence of the nitro group.
- **Predictive Power:** The MEP map strongly suggests that the molecule will participate in hydrogen bonding as a donor via its N-H group and as an acceptor via the nitro-group oxygens. This is a critical insight for drug design, as hydrogen bonding is fundamental to ligand-receptor interactions.



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Caption: Logic flow from MEP map to reactivity prediction.

Applications in Drug Discovery and Development

The theoretical properties of **5-chloro-6-nitro-1H-indole** make it a compelling scaffold for medicinal chemistry.

- **Anticancer Potential:** Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs.[8] The nitro group can be reduced under the low-oxygen conditions characteristic of solid tumors to form cytotoxic radicals. Furthermore, 5-nitroindole derivatives have shown potent activity as stabilizers of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of cancer-promoting proteins.[9][10][11][12] The presence of the chloro group can enhance lipophilicity, potentially improving cell membrane permeability and metabolic stability.
- **Antimicrobial Activity:** The nitro group is a well-known pharmacophore in antimicrobial agents (e.g., metronidazole).[8] Its ability to undergo reduction to produce reactive nitrogen species is a key mechanism for killing bacteria and parasites.[8] Indole derivatives themselves possess a broad spectrum of antimicrobial activities.[13] The combination of these two moieties in **5-chloro-6-nitro-1H-indole** suggests a strong potential for the development of novel anti-infective agents.[13][14]

Conclusion

The theoretical analysis of **5-chloro-6-nitro-1H-indole** reveals a molecule with a rich electronic architecture poised for chemical and biological activity. The strong electron-withdrawing effects of the chloro and nitro substituents create distinct regions of electrophilicity and nucleophilicity, lower the HOMO-LUMO energy gap, and confer a high potential for engaging in specific intermolecular interactions like hydrogen bonding. These properties make it an attractive candidate for electrophilic substitution at the pyrrole ring and a compelling scaffold for the design of novel anticancer and antimicrobial agents. This in-depth guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this promising molecule.

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